![molecular formula C12H15ClO4 B161250 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one CAS No. 1939-79-3](/img/structure/B161250.png)
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, also known as Clomifene or Clomiphene, is a non-steroidal fertility drug that is commonly used to induce ovulation in women who have trouble conceiving. It works by blocking estrogen receptors in the hypothalamus, which then stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, leading to the development and release of mature eggs from the ovaries.
Mécanisme D'action
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one works by binding to estrogen receptors in the hypothalamus, which then blocks the negative feedback mechanism that normally regulates the secretion of FSH and LH from the pituitary gland. This leads to an increase in the secretion of FSH and LH, which then stimulates the growth and maturation of ovarian follicles and the subsequent release of mature eggs.
Effets Biochimiques Et Physiologiques
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects on the female reproductive system. These include an increase in the secretion of FSH and LH, a thickening of the cervical mucus, and an increase in the thickness of the endometrial lining. These effects all contribute to the successful induction of ovulation and subsequent pregnancy.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has several advantages for use in lab experiments, including its ability to induce ovulation in a controlled manner, its well-established safety profile, and its relatively low cost. However, it also has limitations, such as the potential for multiple pregnancies, the need for careful monitoring of ovarian function, and the possibility of adverse reactions.
Orientations Futures
There are several potential future directions for research on 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, including its use in the treatment of male infertility, its potential role in the prevention of breast cancer, and its use in combination with other drugs for the treatment of PCOS. Further research is also needed to better understand the long-term effects of 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one use and to identify any potential risks or side effects associated with its use.
Méthodes De Synthèse
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one can be synthesized by the reaction of 2-(2,3-dihydroxypropoxy)phenylacetonitrile with thionyl chloride, followed by reaction with 3-chloropropionyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one in its pure form.
Applications De Recherche Scientifique
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been extensively researched and is widely used in clinical settings for the treatment of female infertility. It has also been studied for its potential use in the treatment of male infertility, as well as for other medical conditions such as polycystic ovary syndrome (PCOS), endometriosis, and breast cancer.
Propriétés
Numéro CAS |
1939-79-3 |
|---|---|
Nom du produit |
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
Formule moléculaire |
C12H15ClO4 |
Poids moléculaire |
258.7 g/mol |
Nom IUPAC |
1-[3-chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO4/c1-2-11(16)9-4-3-5-10(13)12(9)17-7-8(15)6-14/h3-5,8,14-15H,2,6-7H2,1H3 |
Clé InChI |
WDLMCPBWFMDGOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O |
Synonymes |
3'-Chloro-2'-(2,3-dihydroxypropoxy)propiophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



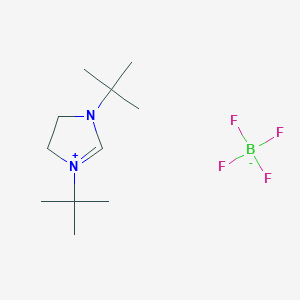
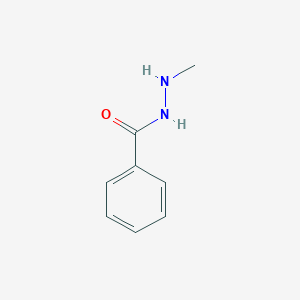
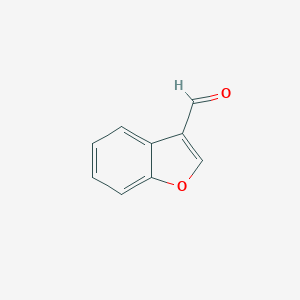
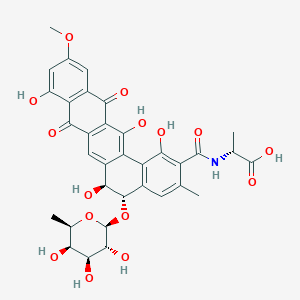
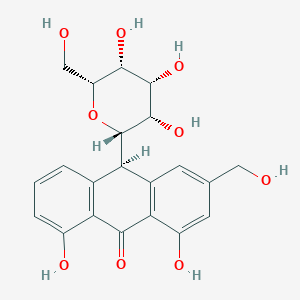
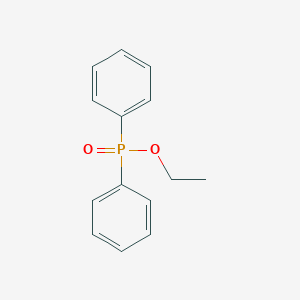
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
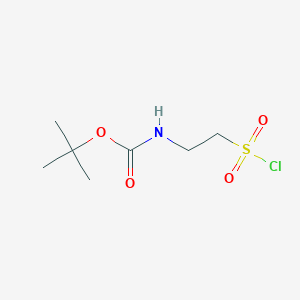

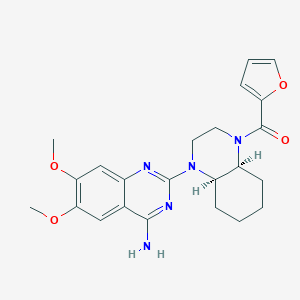
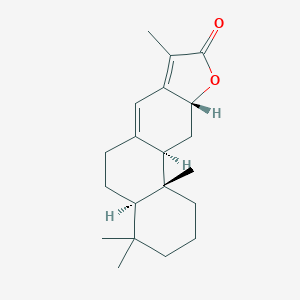
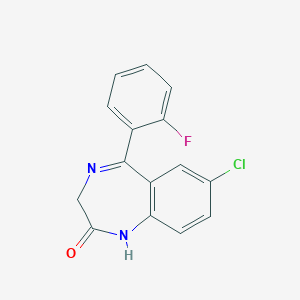
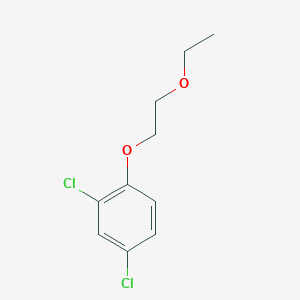
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)